ethyl 3-({[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate
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Overview
Description
Ethyl 3-({[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate, also known as EDPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. EDPB belongs to the family of thioester compounds and is synthesized using specific methods.
Mechanism of Action
The mechanism of action of ethyl 3-({[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate is not fully understood. However, it has been suggested that this compound exerts its anti-inflammatory and anti-tumor effects by inhibiting the activity of certain enzymes and proteins involved in the inflammatory and tumor pathways. This compound has also been shown to inhibit the growth of certain bacteria by disrupting their cell membrane.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines and chemokines in the body. This compound has also been shown to induce apoptosis in cancer cells and inhibit their growth. In addition, this compound has been shown to have antibacterial activity against certain strains of bacteria.
Advantages and Limitations for Lab Experiments
One of the advantages of using ethyl 3-({[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate in lab experiments is its potential as a prodrug. The prodrug approach can improve the bioavailability and efficacy of the drug. Another advantage is its anti-inflammatory and anti-tumor activities, which can be useful in studying the mechanisms of these diseases. However, one limitation is the lack of understanding of its mechanism of action, which can make it difficult to interpret the results of lab experiments.
Future Directions
For the study of ethyl 3-({[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate include optimizing its prodrug approach and studying its potential use in the treatment of various diseases.
Synthesis Methods
Ethyl 3-({[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate is synthesized using a series of chemical reactions involving various reagents and solvents. The synthesis method involves the reaction of 6-oxo-1,6-dihydropyrimidine-2-thiol with ethyl 3-amino benzoate in the presence of acetic anhydride. The reaction is then followed by the addition of thioacetic acid and triethylamine. The final product is purified using column chromatography.
Scientific Research Applications
Ethyl 3-({[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate has been studied for its potential applications in drug development. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. This compound has also been investigated for its potential use as a prodrug, which can be converted into an active drug in the body. The prodrug approach can improve the bioavailability and efficacy of the drug.
properties
IUPAC Name |
ethyl 3-[[2-[(6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4S/c1-2-22-14(21)10-4-3-5-11(8-10)17-13(20)9-23-15-16-7-6-12(19)18-15/h3-8H,2,9H2,1H3,(H,17,20)(H,16,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGHFRRABTANFJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC=CC(=O)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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